5,8-Etheno-1H-cyclobuta(d)(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, 5,5a,7a,8-tetrahydro-2-methyl-6-phenyl-
Description
The compound "5,8-Etheno-1H-cyclobuta(d)(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, 5,5a,7a,8-tetrahydro-2-methyl-6-phenyl-" features a highly fused heterocyclic system. Its core structure combines a triazolo[1,2-a]pyridazine scaffold with a strained cyclobutane ring (via a 5,8-etheno bridge) and additional substituents: a methyl group at position 2 and a phenyl group at position 4.
Properties
CAS No. |
53945-30-5 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-methyl-9-phenyl-2,4,6-triazatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C17H15N3O2/c1-18-16(21)19-13-7-8-14(20(19)17(18)22)15-11(9-12(13)15)10-5-3-2-4-6-10/h2-9,12-15H,1H3 |
InChI Key |
ODRYVRQFMJDTPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C3C=CC(N2C1=O)C4C3C=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
5,8-Etheno-1H-cyclobuta(d)(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, 5,5a,7a,8-tetrahydro-2-methyl-6-phenyl- is a complex heterocyclic compound notable for its unique bicyclic structure that incorporates triazole and pyridazine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.32 g/mol. Its structural features include:
- Bicyclic framework : The combination of a cyclobutane ring fused with triazole and pyridazine structures.
- Functional groups : The presence of various functional groups enhances its reactivity and biological activity.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities. Key areas of interest include:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may possess properties that reduce inflammation.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against specific bacterial strains. |
| Anticancer | Cytotoxic effects observed in various cancer cell lines. |
| Anti-inflammatory | Potential to reduce inflammation in biological models. |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that the unique structural features may allow it to interact with biological targets such as enzymes or receptors involved in disease processes.
Case Studies
- Anticancer Activity Study : In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against human cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to the parent compound .
- Antimicrobial Properties : A research article highlighted the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that specific substitutions on the triazole ring improved activity .
- Inflammation Model : In vivo studies demonstrated that certain derivatives reduced paw edema in rat models, indicating potential anti-inflammatory effects .
Synthesis and Derivatives
The synthesis of 5,8-Etheno-1H-cyclobuta(d)(1,2,4)triazolo(1,2-a)pyridazine derivatives typically involves:
- Cyclization reactions : Utilizing various coupling strategies to form the bicyclic structure.
- Functionalization : Modifying existing functional groups to enhance biological activity.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Copper catalysts |
| 2 | Functionalization | Alkylating agents |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares its triazolo[1,2-a]pyridazine-1,3(2H)-dione core with compounds 17a–c (). However, key differences include:
- Cyclobutane Bridge: The 5,8-etheno bridge introduces ring strain and conformational rigidity, which may influence reactivity and stability compared to non-bridged analogs like 17a–c.
- Substituents: The 2-methyl and 6-phenyl groups differ from the acetyl (17a), ethyl carboxylate (17b), and isopropylphenyl (17c) substituents in .
In contrast, tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 1l and 2d, –4) exhibit distinct core structures but share fused heterocyclic systems and aryl substituents (e.g., 4-nitrophenyl), highlighting divergent synthetic pathways and applications .
Preparation Methods
Pyridazine-Dione Core Formation
The pyridazine-1,3-dione moiety is synthesized through cyclocondensation of 5-nitro isatin derivatives with ethyl glycinate under reflux in ethanol. For the target compound, this step is modified by replacing isatin with a cyclobutane-containing diketone. The reaction proceeds via:
Triazole Ring Construction
The triazole ring is introduced via Huisgen [3+2] cycloaddition between an azide and alkyne precursor. Copper(I) catalysis (CuAAC) enhances regioselectivity, favoring 1,4-disubstituted triazoles. For example, treating a propargyl-substituted pyridazine-dione with benzyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate affords the triazolo-pyridazine framework.
Functional Group Modifications
Methylation at Position 2
The 2-methyl group is introduced via nucleophilic alkylation. Treatment of the triazolo-pyridazine intermediate with methyl iodide in the presence of K₂CO₃ in DMF at 60°C achieves quantitative methylation.
Phenylation at Position 6
A Friedel-Crafts arylation attaches the phenyl group. Using AlCl₃ as a catalyst, the pyridazine core reacts with benzene under reflux, followed by aqueous workup to isolate the 6-phenyl derivative.
Optimization and Challenges
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reaction Temperature | 0°C (MCRs), 60°C (alkylation) | 62–78 | >95% |
| Catalyst Loading | 10 mol% Cu(I) for CuAAC | 85 | 98% |
| Photocycloaddition | UV (254 nm), 12 h | 45 | 90% |
Key challenges :
-
Ring strain : The cyclobutane moiety induces torsional strain, complicating purification.
-
Regioselectivity : Competing pathways during triazole formation require precise stoichiometry.
-
Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but complicate isolation.
Analytical Characterization
Synthetic success is validated through:
-
¹H/¹³C NMR : Confirms substitution patterns and ring junctions. For example, the cyclobutane protons resonate as a multiplet at δ 3.0–4.2 ppm.
-
HRMS : Verifies molecular ion peaks (e.g., m/z 437.1661 for C₂₅H₂₇NO₄S derivatives).
-
X-ray crystallography : Resolves the bicyclic framework and confirms stereochemistry.
Scalability and Industrial Relevance
While laboratory-scale syntheses are well-established, industrial production faces hurdles:
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Synthetic optimization often involves multi-step protocols. For example, highlights challenges in S-N exchange reactions during the synthesis of triazolopyridazine derivatives. Key strategies include:
- Cyclization optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time to minimize side products. For instance, refluxing in ethanol for controlled durations improved yields to 84% in similar tetrahydro-triazolopyridazine derivatives .
- S-N exchange modifications : Using excess nucleophiles (e.g., ammonia or amines) and monitoring reaction progress via TLC to address reactivity bottlenecks .
- Purification techniques : Recrystallization from aqueous DMF or tetrahydrofuran (THF) enhances purity, as demonstrated for analogs with 243–245°C melting points .
Q. What analytical methods are critical for characterizing this compound’s structure?
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : and NMR (e.g., δ 2.37 ppm for methyl groups, δ 7.10 ppm for aromatic protons) confirm substitution patterns and stereochemistry .
- Mass spectrometry : HRMS (ESI) with <5 ppm mass accuracy validates molecular formulas .
- X-ray crystallography : Resolves complex bicyclic frameworks, as seen in derivatives like (5S)-5,8-dihydro-5-methoxy-2-phenyl analogs .
Q. How is the biological activity of this compound evaluated in preliminary assays?
Initial screening focuses on target engagement and cytotoxicity:
- iNOS inhibition : Cell-based assays measuring IC values (e.g., 1–10 µM for potent triazolopyridazines) .
- Cytotoxicity profiling : Use of murine macrophage models (e.g., RAW 264.7) to assess viability at 10–100 µM concentrations .
Advanced Research Questions
Q. What mechanistic insights explain unexpected oxidation or decomposition during synthesis?
identifies oxidation of tetrahydro-triazolopyridazines as a class-wide issue. Investigative approaches include:
- Reaction monitoring : Using -NMR to track intermediates (e.g., hexahydro intermediates oxidizing to aromatic byproducts) .
- Computational modeling : DFT studies to predict susceptibility of C-H bonds in the etheno-cyclobutane moiety to autoxidation .
- Stabilization strategies : Introducing electron-withdrawing groups (e.g., phenyl or nitro substituents) to reduce electron density at reactive sites .
Q. How can contradictory data on reaction yields or biological activity be resolved?
Discrepancies often arise from subtle experimental variables:
- Batch variability : Differences in precursor purity (e.g., 4-nitrophenyl vs. 3-bromophenyl substituents) alter cyclization efficiency .
- Assay conditions : Adjusting pH or co-solvents in iNOS assays to replicate physiological environments, as IC values vary with buffer composition .
- Statistical validation : Repeating reactions ≥3 times and reporting mean ± SD yields (e.g., 86 ± 3% for optimized steps) .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
SAR studies require systematic substitution and functional testing:
- Substituent libraries : Synthesizing analogs with varied groups (e.g., methyl, phenyl, halogen) at positions 2, 6, and 8 .
- 3D-QSAR modeling : Correlating steric/electronic parameters (e.g., Hammett constants) with iNOS inhibition data from Table 14 .
- Crystallographic docking : Resolving ligand-enzyme complexes to identify critical interactions (e.g., hydrogen bonding with pyridazine N-atoms) .
Q. How can this compound’s potential as a glycosidase inhibitor be advanced to preclinical studies?
highlights its structural similarity to azafagomines , potent glycosidase inhibitors. Next steps include:
- Enzyme inhibition assays : Testing against α-glucosidase or β-galactosidase with IC determination .
- In vivo models : Administering derivatives (5–50 mg/kg) in diabetic rodent models to assess glucose-lowering effects .
- Metabolic stability : LC-MS/MS profiling of plasma stability and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
